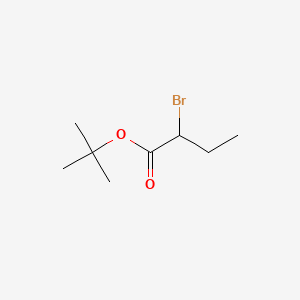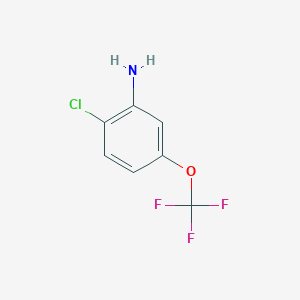
2-Chloro-5-(trifluoromethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H5ClF3NO . It is a liquid that ranges in color from clear to yellow to orange .
Synthesis Analysis
The synthesis of similar compounds like 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline has been explored. This process involves high pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether.Molecular Structure Analysis
The molecular weight of 2-Chloro-5-(trifluoromethoxy)aniline is 211.57 . The InChI code for this compound is 1S/C7H5ClF3NO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H,12H2 .Physical And Chemical Properties Analysis
2-Chloro-5-(trifluoromethoxy)aniline is a liquid with a density of 1.428 g/mL at 25 °C . The refractive index n20/D is 1.499 (lit.) .科学的研究の応用
Vibrational Spectra and Quantum Chemical Studies
Karthick, Balachandran, Perumal, and Nataraj (2013) conducted a study on the vibrational characteristics of 2-chloro-5-(trifluoromethyl) aniline, highlighting the impact of the chlorine substituent on its vibrational wavenumbers. They employed density functional theory (DFT) calculations to analyze the molecule's optimized geometry, vibrational wavenumbers, and various molecular orbital calculations, including natural bond orbitals (NBOs) and HOMO-LUMO energy gap analysis. Their research provides insights into the electron density delocalization within the molecule and its thermodynamic parameters, offering foundational knowledge for further applications in material science and chemistry (Karthick, Balachandran, Perumal, & Nataraj, 2013).
Synthetic Process of Novel Pesticides
Liu An-chan (2015) detailed a synthetic process for novel pesticides using 2-chloro-5-(trifluoromethoxy)aniline as an intermediate. The process described the nitration, reduction, and chlorination steps leading to the creation of bistrifluron, a compound with potent growth-retarding activity against pests. This study emphasizes the chemical's role in developing agrochemicals and its feasibility for industrial production (Liu An-chan, 2015).
Synthesis of Aniline Derivatives
Wen Zi-qiang (2007) explored the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, starting from 3,4-dichloronitrobenzene. The study highlighted the high yield and environmental friendliness of the process, indicating the potential for synthesizing aniline derivatives with complex structures for various applications, including pharmaceuticals and functional materials (Wen Zi-qiang, 2007).
Synthesis of Insecticide Novaluron
Another study by Wen Zi-qiang (2008) focused on synthesizing the insecticide Novaluron using 2-chloro-5-(trifluoromethoxy)aniline as a precursor. The research detailed a multi-step synthesis process culminating in a compound showing significant pesticidal activity, underscoring the utility of 2-chloro-5-(trifluoromethoxy)aniline in the development of new agrochemicals (Wen Zi-qiang, 2008).
Safety And Hazards
This compound is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray .
特性
IUPAC Name |
2-chloro-5-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHNMISYMABKDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542836 |
Source


|
| Record name | 2-Chloro-5-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethoxy)aniline | |
CAS RN |
331-26-0 |
Source


|
| Record name | 2-Chloro-5-(trifluoromethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

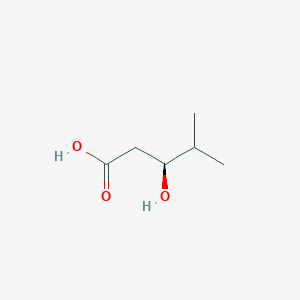
![1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1314163.png)
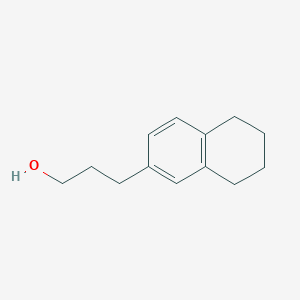
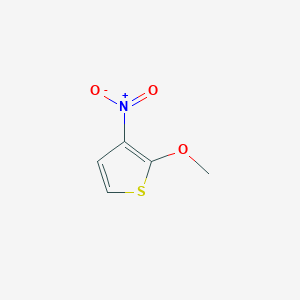
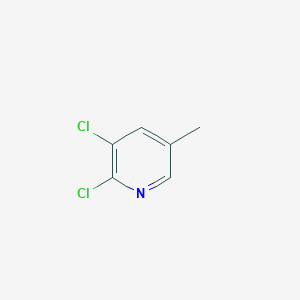
![1-Oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1314174.png)
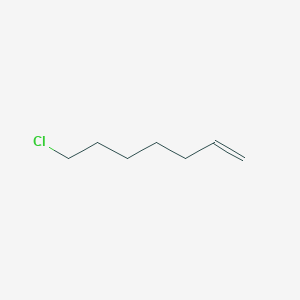
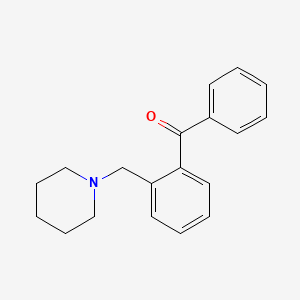
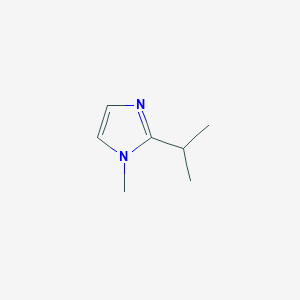
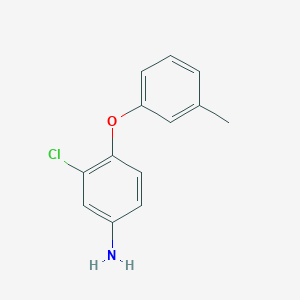
![6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1314192.png)
![Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl-](/img/structure/B1314194.png)
